BE“GHE Foundational & Exploratory

Check Availability & Pricing

Ethyl 5-nitrobenzofuran-2-carboxylate: A
Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Ethyl 5-nitrobenzofuran-2-
Compound Name:
carboxylate

Cat. No.: B115105

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-nitrobenzofuran-2-carboxylate is a valuable heterocyclic building block in organic
synthesis, particularly in the field of medicinal chemistry. Its rigid benzofuran core, coupled with
the reactive nitro and ethyl ester functionalities, provides a versatile scaffold for the
construction of complex molecular architectures with diverse biological activities. This technical
guide provides a comprehensive overview of the synthesis, key reactions, and applications of
ethyl 5-nitrobenzofuran-2-carboxylate as a strategic intermediate in the development of
pharmaceuticals and other bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 5-nitrobenzofuran-2-carboxylate
is presented in Table 1.
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Property Value Reference
CAS Number 69604-00-8 [1]
Molecular Formula C11HoNOs [2]
Molecular Weight 235.19 g/mol [11[2]
Light yellow to light brown )
Appearance ChemicalBook
powder
Melting Point 152-156 °C [1]
Assay >97% [1]
CCOC(=0O)clcc2cc(cecc20l)--
SMILES [1]
INVALID-LINK--=0O
1S/C11H9NO5/c1-2-16-
InChl 11(13)10-6-7-5-8(12(14)15)3- [1]

4-9(7)17-10/h3-6H,2H2,1H3

Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate

A common and efficient method for the synthesis of ethyl 5-nitrobenzofuran-2-carboxylate

involves the reaction of 5-nitrosalicylaldehyde with ethyl bromoacetate.

Experimental Protocol

Reaction: 5-Nitrosalicylaldehyde is reacted with ethyl bromoacetate in the presence of a base,

such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF). The

reaction is heated to facilitate the condensation and cyclization to form the benzofuran ring

system.

Materials:

e 5-Nitrosalicylaldehyde

o Ethyl bromoacetate

e Potassium carbonate (K2COs)
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e N,N-Dimethylformamide (DMF)

Procedure:

To a solution of 5-nitrosalicylaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
e Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

» Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

e Monitor the reaction progress by thin-layer chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and pour it into ice-water.
e The precipitated solid is collected by filtration, washed with water, and dried.

e The crude product can be purified by recrystallization from a suitable solvent like ethanol to
afford ethyl 5-nitrobenzofuran-2-carboxylate as a light yellow solid.

Yield: This method typically provides good to excellent yields of the desired product.

Key Reactions and Transformations

The chemical versatility of ethyl 5-nitrobenzofuran-2-carboxylate stems from the reactivity of
its nitro and ethyl ester groups.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a crucial transformation, as the resulting ethyl 5-
aminobenzofuran-2-carboxylate is a key intermediate for further derivatization, particularly in
the synthesis of pharmaceuticals.

Reaction: The nitro group can be selectively reduced to an amine using catalytic hydrogenation
with palladium on carbon (Pd/C) as the catalyst.

Materials:

» Ethyl 5-nitrobenzofuran-2-carboxylate
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e 10% Palladium on carbon (Pd/C)
o Ethanol or Ethyl acetate (solvent)
e Hydrogen gas (H2)

Procedure:

o Dissolve ethyl 5-nitrobenzofuran-2-carboxylate (1.0 eq) in ethanol in a hydrogenation
vessel.

o Carefully add 10% Pd/C (5-10 mol%).

e Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3
atm).

 Stir the reaction mixture vigorously at room temperature for 2-4 hours.

e Monitor the reaction by TLC until the starting material is consumed.

o Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
e Wash the filter cake with ethanol.

o Concentrate the filtrate under reduced pressure to obtain ethyl 5-aminobenzofuran-2-
carboxylate.

Yield: This method generally provides high yields of the amino derivative.

Reactions of the Ethyl Ester Group

The ethyl ester group can undergo various transformations, such as hydrolysis to the
corresponding carboxylic acid or amidation to form carboxamides.

Reaction: The ethyl ester can be hydrolyzed under basic conditions to yield the corresponding
carboxylic acid.

Procedure:
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o Dissolve ethyl 5-nitrobenzofuran-2-carboxylate in a mixture of ethanol and an aqueous
solution of a base (e.g., NaOH or KOH).

e Heat the mixture to reflux and stir for 2-3 hours.

» After cooling, acidify the reaction mixture with a mineral acid (e.g., HCI) to precipitate the
carboxylic acid.

« Filter the solid, wash with water, and dry to obtain 5-nitrobenzofuran-2-carboxylic acid.

Reaction: The ethyl ester can be converted to an amide by direct reaction with an amine, often
at elevated temperatures, or by a two-step process involving hydrolysis to the carboxylic acid
followed by coupling with an amine using a suitable coupling agent (e.g., HATU, HOBt/EDC).

Application as a Building Block in Drug Discovery

Ethyl 5-nitrobenzofuran-2-carboxylate is a pivotal intermediate in the synthesis of various
biologically active compounds.

Synthesis of Vilazodone

Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and
a 5-HT1A receptor partial agonist.[3] The synthesis of vilazodone utilizes a derivative of ethyl 5-
nitrobenzofuran-2-carboxylate as a key intermediate.

The overall synthetic strategy involves the preparation of two key fragments, which are then
coupled to form the final drug molecule. Ethyl 5-nitrobenzofuran-2-carboxylate serves as the
precursor to one of these fragments.

Reaction with
wylal

.g., H2/Pd-C;

mine ,_(Ethyl 5-(piperazin-1-yl)benzofuran-
2-carboxylate

5-(piperazin-1-yl)benzofuran-
2-carboxamide

Coupling

Ethyl 5-nitrobenzofuran-) Reduction (e. Ethyl 5-amir - bis(2:
2-carboxylate 2-carboxylate

Vilazodone
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Synthetic workflow for Vilazodone.

Reaction: Ethyl 5-aminobenzofuran-2-carboxylate is reacted with bis(2-chloroethyl)amine to
introduce the piperazine moiety.

Procedure:

e A mixture of ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq), bis(2-chloroethyl)amine
hydrochloride (1.2 eq), and a base such as potassium carbonate (3.0 eq) in a high-boiling
solvent like 1-butanol is heated to reflux for 24-48 hours.

e The reaction mixture is then cooled, and the inorganic salts are filtered off.

o The filtrate is concentrated under reduced pressure, and the residue is purified by column
chromatography or recrystallization to yield ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

Reaction: The intermediate 5-(piperazin-1-yl)benzofuran-2-carboxamide is coupled with 3-(4-
chlorobutyl)-1H-indole-5-carbonitrile to form vilazodone.[3]

Procedure:

e A mixture of 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq), 3-(4-chlorobutyl)-1H-
indole-5-carbonitrile (1.0 eq), and a base such as potassium carbonate in a solvent like DMF
is heated to around 100 °C overnight.[3]

 After cooling, the reaction mixture is poured into water to precipitate the crude product.[3]
e The precipitate is filtered, washed with water, and dried.[3]

 Purification by recrystallization or column chromatography affords pure vilazodone.[3]

Potential as a Scaffold for Anti-inflammatory and
Analgesic Agents

Benzofuran derivatives are known to exhibit anti-inflammatory and analgesic properties.[4][5]
The ethyl 5-nitrobenzofuran-2-carboxylate scaffold can be elaborated to synthesize novel
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compounds with potential therapeutic applications in these areas. For instance, conversion of
the ethyl ester to various amide derivatives has been a strategy to develop new anti-

inflammatory agents.[6]

Vilazodone's antidepressant effect is attributed to its dual mechanism of action: selective
serotonin reuptake inhibition (SSRI) and partial agonism at the 5-HT1A receptor.[3]
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Mechanism of action of Vilazodone.

Spectroscopic Data

The structural characterization of ethyl 5-nitrobenzofuran-2-carboxylate is confirmed by

various spectroscopic techniques.
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Spectroscopy Key Features

Signals corresponding to the ethyl group (triplet
1H NMR and quartet), and distinct aromatic protons of

the benzofuran ring system.

Resonances for the carbonyl carbon of the

ester, carbons of the ethyl group, and the
13C NMR _ _

aromatic and heterocyclic carbons of the

benzofuran core.

Characteristic absorption bands for the C=0
R Spect stretching of the ester, N-O stretching of the
ectrosco
P Py nitro group, and C-O-C stretching of the furan

ring.

Note: While specific spectral data with peak assignments are not provided here, they can be
found in various chemical databases and literature sources.[5][7]

Conclusion

Ethyl 5-nitrobenzofuran-2-carboxylate has established itself as a valuable and versatile
building block in the synthesis of complex organic molecules, most notably in the
pharmaceutical industry. Its utility is exemplified in the synthesis of the antidepressant drug
vilazodone. The reactivity of its functional groups allows for a wide range of chemical
transformations, making it an attractive starting material for the exploration of new chemical
entities with potential therapeutic applications, including anti-inflammatory and analgesic
agents. This guide provides a foundational understanding for researchers and scientists looking
to leverage the synthetic potential of this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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